molecular formula C26H22N4O2 B3202623 2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylphenyl)acetamide CAS No. 1021211-82-4

2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylphenyl)acetamide

Cat. No.: B3202623
CAS No.: 1021211-82-4
M. Wt: 422.5 g/mol
InChI Key: YMSBLNWYNJGQOS-UHFFFAOYSA-N
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Description

2-{3-Benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylphenyl)acetamide is a nitrogen-containing heterocyclic compound characterized by a pyrimido[5,4-b]indole core. This scaffold is fused with a benzyl group at position 3, a ketone at position 4, and an acetamide side chain substituted with a 3-methylphenyl group.

Properties

IUPAC Name

2-(3-benzyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O2/c1-18-8-7-11-20(14-18)28-23(31)16-30-22-13-6-5-12-21(22)24-25(30)26(32)29(17-27-24)15-19-9-3-2-4-10-19/h2-14,17H,15-16H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSBLNWYNJGQOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidoindole Core: This step involves the cyclization of appropriate precursors to form the pyrimidoindole core. Reagents such as formamide and acetic anhydride are often used under reflux conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst like aluminum chloride.

    Acetamide Formation: The final step involves the acylation of the intermediate compound with acetic anhydride in the presence of a base such as pyridine to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and benzyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylphenyl)acetamide with structurally related pyrimidoindole derivatives, emphasizing substituent variations, molecular properties, and reported activities:

Compound Name / ID Key Structural Differences Molecular Formula Molecular Weight (g/mol) Biological Activity / Notes Reference(s)
Target Compound : this compound - 3-Benzyl group
- N-(3-methylphenyl)acetamide side chain
C₂₇H₂₄N₄O₂* ~452.5† Not explicitly reported in evidence; inferred activity from analogs (e.g., TLR4 modulation) . N/A
2-{3-Benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-phenylbutan-2-yl)acetamide () - N-(4-phenylbutan-2-yl) substituent C₃₀H₃₀N₄O₂ 502.6 No activity reported; structural focus on extended alkyl chain.
2-(3-Benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl)-N-(3-chloro-4-methylphenyl)acetamide () - 8-Fluoro substitution on indole
- N-(3-chloro-4-methylphenyl) group
C₂₆H₂₀ClFN₄O₂ 474.9 Enhanced lipophilicity and potential halogen-dependent bioactivity (e.g., antimicrobial).
N-Cyclopentyl-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide () - Thioacetamide linkage
- Cyclopentyl substituent
C₂₄H₂₃N₅OS 437.5 TLR4-selective ligand; 76% yield in synthesis .
2-[(3-Methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide () - 3-Methyl on pyrimidoindole
- Trifluoromethoxyphenyl group
C₂₁H₁₆F₃N₃O₂S 455.4 Higher electron-withdrawing substituent; potential CNS activity .
N-(Furan-2-ylmethyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide () - Furan-2-ylmethyl substituent C₂₃H₁₉N₅O₂S 441.5 Improved solubility due to furan; 83.6% synthesis yield .

*Estimated based on structural analogs; †Calculated using average mass from similar compounds.

Key Research Findings and Insights

Halogenation (e.g., 8-fluoro in ) increases molecular weight and polarity, which could influence binding to targets like Toll-like receptor 4 (TLR4) . Thioacetamide linkages () introduce sulfur atoms, which may modulate redox activity or metal-binding properties compared to oxygen-based acetamides .

Synthetic Accessibility :

  • Compounds with linear alkyl chains (e.g., 4-phenylbutan-2-yl in ) are synthesized in moderate yields (~70–80%) using HATU-mediated coupling .
  • Heterocyclic substituents (e.g., furan in ) require optimized purification methods, such as reverse-phase chromatography, due to increased polarity .

Structural Diversity and Drug-Likeness :

  • The trifluoromethoxy group in improves metabolic stability and bioavailability, a common strategy in CNS drug design .
  • Benzyl groups at position 3 (common across all analogs) likely contribute to π-π stacking interactions in enzyme-binding pockets .

Biological Activity

2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylphenyl)acetamide is a complex organic compound that belongs to the class of indole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. Its unique structural features include a pyrimidoindole core, a benzyl group, and an acetamide moiety, which collectively contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C23H22N4OC_{23}H_{22}N_{4}O, with a molecular weight of approximately 374.45 g/mol. The compound's structure can be represented as follows:

Structure C23H22N4O\text{Structure }\text{C}_{23}\text{H}_{22}\text{N}_{4}\text{O}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Pyrimidoindole Core : Cyclization of appropriate precursors using reagents like formamide and acetic anhydride under reflux conditions.
  • Introduction of the Benzyl Group : Achieved through Friedel-Crafts alkylation with benzyl chloride in the presence of a Lewis acid catalyst.
  • Acetamide Formation : Acylation with acetic anhydride in the presence of a base such as pyridine.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies suggest that it demonstrates significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown effective antibacterial activity against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound is also being investigated for its potential anticancer activity. Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis through modulation of specific signaling pathways .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in various biological systems .

The biological effects of this compound are thought to result from its interaction with specific molecular targets. The compound may bind to enzymes or receptors involved in critical biochemical pathways, leading to modulation of their activity:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites or allosteric sites on target enzymes.
  • Receptor Modulation : It may influence receptor activity by acting as an agonist or antagonist at various G protein-coupled receptors (GPCRs).

Research Findings and Case Studies

Several studies have documented the biological activity of compounds structurally related to this compound:

StudyFindings
Birajdar et al., 2013Reported antimicrobial activity against S. aureus and E. coli with MIC values comparable to standard antibiotics .
Recent Pharmacological ReviewSummarized diverse bioactivities including anticancer and anti-inflammatory effects in indole derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylphenyl)acetamide

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